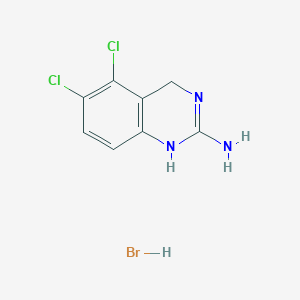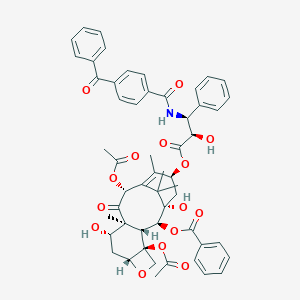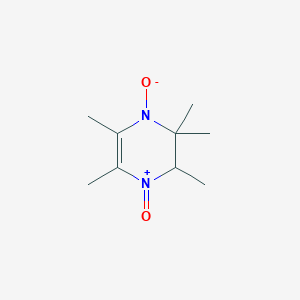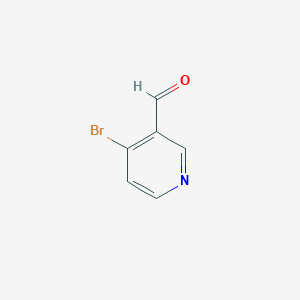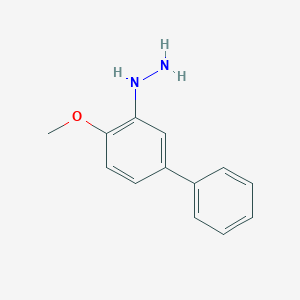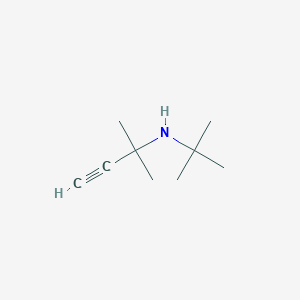
1-Benzhydrylazetidin-3-one
概要
説明
1-Benzhydrylazetidin-3-one is a chemical compound used in the synthesis of azetidine derivatives as novel γ-aminobutyric acid uptake inhibitors . It has a molecular formula of C16H15NO and a molecular weight of 237.30 .
Molecular Structure Analysis
The molecular structure of this compound consists of a four-membered azetidine ring with a carbonyl group at the 3-position and a benzhydryl group at the 1-position . The compound contains a total of 35 bonds, including 20 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 1 four-membered ring, 2 six-membered rings, 1 ketone (aliphatic), and 1 tertiary amine (aliphatic) .科学的研究の応用
3-アミノアゼチジンの合成
3-アミノアゼチジンは、治療薬にしばしば見られる化合物です。 1-Benzhydrylazetidin-3-ol から 3-アミノ-1-benzhydrylazetidine を合成することは重要な応用であり、ヒドロキシル基が活性化され、次に置換されてさまざまなアゼチジン誘導体が生成されます .
γ-アミノ酪酸取り込み阻害剤
1-Benzhydrylazetidin-3-one は、γ-アミノ酪酸 (GABA) 取り込み阻害剤として作用する新規アゼチジン誘導体の作成に使用されます。 これらの阻害剤は、神経疾患の治療に潜在的に使用できます .
プロテオミクス研究
この化合物は、プロテオミクス研究のための生化学物質として購入できます。これは、タンパク質とその生物学的システムにおける機能の研究におけるその使用を示しています .
化学研究開発
この化合物は、医薬品のスケーラブルな合成プロセスの開発において重要な役割を果たします。 これは、潜在的な治療用途を持つさまざまなアゼチジン系化合物の合成の出発点として役立ちます .
アゼチジン環の感度研究
This compound のアゼチジン環は、加水分解条件に対して敏感であり、開環または重合を引き起こす可能性があります。 これらの反応を研究することで、アゼチジン環の安定性と反応性に関する洞察を得ることができます .
合成プロセスの最適化
This compound 誘導体の効率的な合成に関する研究は、2 段階合成プロセスの開発によって示されるように、より費用対効果の高い安全な医薬品製造方法につながる可能性があります .
置換反応の探求
この化合物は、3-アルコキシド、3-ブロミド、3-シアノ、および 3-カルボン酸アゼチジンなど、さまざまな置換反応を探求するために使用され、これらは医薬品化学で貴重です .
熱的危険性の調査
This compound 誘導体の合成には、熱的危険性を引き起こす可能性のある反応が含まれます。 これらのプロセスに関する研究は、より安全な化学物質取扱プロトコルを開発するために不可欠です .
作用機序
Target of Action
1-Benzhydrylazetidin-3-one is primarily used in the synthesis of azetidine derivatives, which are novel γ-aminobutyric acid (GABA) uptake inhibitors . GABA is the chief inhibitory neurotransmitter in the mammalian central nervous system. It plays a role in regulating neuronal excitability throughout the nervous system .
Mode of Action
As a precursor in the synthesis of gaba uptake inhibitors, it may contribute to the inhibition of gaba reuptake, thereby increasing the concentration of gaba in the synaptic cleft and enhancing its inhibitory effects on neuronal activity .
Biochemical Pathways
The compound’s role in the synthesis of GABA uptake inhibitors suggests that it affects the GABAergic system. By inhibiting the reuptake of GABA, it could potentially enhance the effects of GABA in the synaptic cleft, leading to increased inhibition of neuronal activity. This could have downstream effects on various neurological processes, including mood regulation, pain response, and sleep cycles .
Pharmacokinetics
Its physical and chemical properties such as melting point (750 to 790 °C), boiling point (350-355℃), and density (1182) suggest that it has the potential for good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action would likely be related to its role in enhancing GABAergic activity. By increasing the availability of GABA in the synaptic cleft, it could potentially lead to increased neuronal inhibition, affecting various neurological and physiological processes .
生化学分析
Biochemical Properties
It is known that the compound can undergo Wittig reactions to produce alkene products and can also undergo condensation reactions with hydroxylamine .
Molecular Mechanism
It is known to be used in the synthesis of azetidine derivatives that act as γ-aminobutyric acid uptake inhibitors , suggesting that it may interact with γ-aminobutyric acid receptors or transporters.
特性
IUPAC Name |
1-benzhydrylazetidin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO/c18-15-11-17(12-15)16(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,16H,11-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AVUDXLOVIBJFQA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395725 | |
| Record name | 1-benzhydrylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
40320-60-3 | |
| Record name | 1-benzhydrylazetidin-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395725 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(Diphenylmethyl)azetidin-3-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


